molecular formula C8H13NO2 B1667925 Bemegride CAS No. 64-65-3

Bemegride

Cat. No. B1667925
CAS RN: 64-65-3
M. Wt: 155.19 g/mol
InChI Key: ORRZGUBHBVWWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bemegride, also known as Megimide, is a central nervous system stimulant . It was first synthesized in 1911 . It has been used in the treatment of hypnotic overdose . It is also used to induce convulsions in experimental animals .


Synthesis Analysis

The original synthesis of Bemegride involves the condensation of methylethylketone with two equivalents of cyanoacetamide . The product can be rationalized by assuming first aldol condensation of ketone and active methylene compound followed by dehydration to give 3 .


Molecular Structure Analysis

The molecular formula of Bemegride is C8H13NO2 . Its IUPAC name is 4-ethyl-4-methylpiperidine-2,6-dione . The molecular weight is 155.197 g/mol .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Bemegride .


Physical And Chemical Properties Analysis

Bemegride is a white crystalline solid . It sublimes at 212°F and 200 mm pressure . It is insoluble in water . The flash point data for this chemical are not available, and it is probably not flammable .

Scientific Research Applications

Presynaptic Inhibition Studies

Bemegride has been studied for its effects on presynaptic inhibition. Banna and Jabbur (1970) investigated its effects in cats, finding that bemegride reduced the excitability of cuneate afferent terminals and blocked the dorsal column reflex. It was concluded that bemegride, similar to picrotoxin, blocks depolarization of presynaptic terminals of muscle and cutaneous primary afferent fibers, reducing presynaptic inhibition (Banna & Jabbur, 1970).

Evoked Potentials in EEG Activation

In studies involving human EEG activations by bemegride, Wéber et al. (1985) observed an increase in the amplitude of cortical somatosensory evoked potentials. This was associated with changes following diazepam administration and grand mal seizures induced by bemegride. This research provided insights into the neuronal mechanisms by which convulsant drugs produce seizures (Wéber et al., 1985).

Effects on Spinal Cord Potentials

Aleksandrov and Lenkov (2005) studied the impact of bemegride on spinal-root potentials in frogs. After administration of subconvulsant doses, they noted a rapid depression of dorsal-root potentials. This indicated that bemegride effectively blocks depolarization of primary afferents in the frog spinal cord (Aleksandrov & Lenkov, 2005).

Analysis in Anesthetic Termination

The role of bemegride in terminating thiopentone anesthesia was explored by Waine and Dinmore (1958). They found that bemegride, known for its anti-barbiturate activity, could be used to reverse the effects of barbiturate anesthesia, highlighting its potential in anesthetic management (Waine & Dinmore, 1958).

Neuronal Response Studies

Faingold and Hoffmann (1981) examined the effects of bemegride on sensory responses of neurons in the hippocampus and brain stem reticular formation. Their findings indicated an enhancement of sensory responsiveness in these areas, contributing to a better understanding of neuronal responses to convulsants (Faingold & Hoffmann, 1981).

Safety And Hazards

Bemegride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers

Several papers have described the stimulating effect of Bemegride in barbiturate coma . More recent reports have suggested that it appears to have a restorative action in coma due to non-barbiturate sedatives . Another study investigated the potential of Bemegride as a pharmacological activation agent that elicits epileptiform discharges in interictal electroencephalogram (EEG) recordings in dogs .

properties

IUPAC Name

4-ethyl-4-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRZGUBHBVWWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Record name BEMEGRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19851
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045250
Record name Bemegride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992)
Record name BEMEGRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19851
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name BEMEGRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19851
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Bemegride

CAS RN

64-65-3
Record name BEMEGRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19851
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bemegride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemegride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemegride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bemegride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Piperidinedione, 4-ethyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bemegride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bemegride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEMEGRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DQA39DO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

259 to 261 °F (NTP, 1992)
Record name BEMEGRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19851
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bemegride
Reactant of Route 2
Reactant of Route 2
Bemegride
Reactant of Route 3
Bemegride
Reactant of Route 4
Reactant of Route 4
Bemegride
Reactant of Route 5
Bemegride
Reactant of Route 6
Bemegride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.